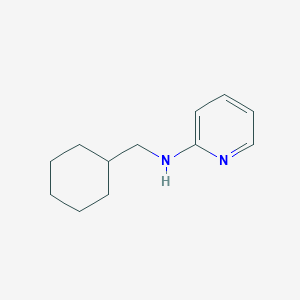

N-(cyclohexylmethyl)pyridin-2-amine

CAS No.: 79146-94-4

Cat. No.: VC2534440

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79146-94-4 |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | N-(cyclohexylmethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C12H18N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14) |

| Standard InChI Key | SHLZVLUHYFQWIR-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CNC2=CC=CC=N2 |

| Canonical SMILES | C1CCC(CC1)CNC2=CC=CC=N2 |

Introduction

Chemical Structure and Properties

N-(cyclohexylmethyl)pyridin-2-amine possesses a distinct chemical architecture characterized by the fusion of aromatic and aliphatic components. The molecular formula is C12H18N2, indicating a relatively small organic molecule with twelve carbon atoms and two nitrogen atoms . The compound's structure can be represented by the SMILES notation C1CCC(CC1)CNC2=CC=CC=N2, which demonstrates the cyclohexyl ring connected to the pyridine via a methylamine bridge .

The structural features include a pyridine ring with its inherent aromaticity and a nitrogen atom that can function as a hydrogen bond acceptor. The secondary amine group serves as both a hydrogen bond donor and nucleophilic center, while the cyclohexyl moiety contributes significant hydrophobic character to the molecule. This balanced combination of hydrophilic and hydrophobic regions creates a compound with versatile chemical behavior.

The molecular weight of N-(cyclohexylmethyl)pyridin-2-amine is approximately 190.29 g/mol, positioning it within a range commonly associated with drug-like molecules. Its structure presents multiple sites for potential interactions with biological targets or chemical reagents.

Structural Identifiers

The complete structural information for N-(cyclohexylmethyl)pyridin-2-amine includes the following identifiers:

-

Molecular Formula: C12H18N2

-

SMILES: C1CCC(CC1)CNC2=CC=CC=N2

-

InChI: InChI=1S/C12H18N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14)

Physical Characteristics

The physical properties of N-(cyclohexylmethyl)pyridin-2-amine can be inferred from its structure. As a secondary amine with moderate molecular weight, it likely exists as a crystalline solid at standard temperature and pressure. The compound would be expected to demonstrate good solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO, while exhibiting limited water solubility due to the hydrophobic cyclohexyl moiety.

Spectroscopic Properties

The mass spectrometry characteristics of N-(cyclohexylmethyl)pyridin-2-amine are valuable for analytical identification. The predicted collision cross section (CCS) values for various adducts provide important data for ion mobility mass spectrometry applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.15428 | 145.0 |

| [M+Na]+ | 213.13622 | 157.2 |

| [M+NH4]+ | 208.18082 | 154.5 |

| [M+K]+ | 229.11016 | 149.0 |

| [M-H]- | 189.13972 | 150.0 |

| [M+Na-2H]- | 211.12167 | 153.8 |

| [M]+ | 190.14645 | 148.1 |

| [M]- | 190.14755 | 148.1 |

These values can facilitate the identification and quantification of the compound in complex matrices using advanced analytical techniques.

Synthetic Approaches

The synthesis of N-(cyclohexylmethyl)pyridin-2-amine can be approached through several methodologies commonly employed for the preparation of secondary amines, particularly those involving 2-aminopyridine derivatives.

N-Alkylation Methods

Direct N-alkylation represents a straightforward approach to synthesizing N-(cyclohexylmethyl)pyridin-2-amine. This method typically involves the reaction of 2-aminopyridine with a suitable cyclohexylmethyl halide (such as cyclohexylmethyl bromide or chloride) in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity and facilitating the substitution reaction.

Recent research has expanded the toolbox for such transformations. For instance, the catalytic N-alkylation of 2-aminopyridines using BF3·OEt2 as a catalyst has been documented, providing potential alternative synthetic routes . While this specific research focused on using 1,2-diketones as alkylating agents rather than cyclohexylmethyl derivatives, the methodology could potentially be adapted for our target compound.

Reductive Amination

Another viable synthetic route involves reductive amination between 2-aminopyridine and cyclohexanecarboxaldehyde. This two-step process proceeds through:

-

Formation of an imine intermediate via condensation

-

Subsequent reduction of the C=N bond to yield the desired secondary amine

Reducing agents commonly employed in such transformations include sodium cyanoborohydride (NaCNBH3), sodium triacetoxyborohydride (NaBH(OAc)3), or hydrogen gas with an appropriate catalyst.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions offer modern alternatives for C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination could potentially be employed to couple 2-aminopyridine with cyclohexylmethyl halides under appropriate conditions. The development of such methodologies continues to expand the synthetic accessibility of compounds like N-(cyclohexylmethyl)pyridin-2-amine.

Structural Comparisons

Understanding the relationship between N-(cyclohexylmethyl)pyridin-2-amine and structurally similar compounds provides valuable insights into its potential chemical behavior and applications.

Comparison with Similar Aminopyridine Derivatives

N-(cyclohexylmethyl)pyridin-2-amine shares structural similarities with other aminopyridine compounds. A notable example is N-methyl-1-pyridin-2-ylpropan-2-amine, where the key difference lies in the nature of the alkyl substituent. While our target compound features a cyclohexylmethyl group, N-methyl-1-pyridin-2-ylpropan-2-amine contains an isopropyl group instead.

| Compound | Key Structural Features | Distinctive Characteristics |

|---|---|---|

| N-(cyclohexylmethyl)pyridin-2-amine | Cyclohexylmethyl group attached to 2-aminopyridine | Bulky aliphatic ring, secondary amine linkage |

| N-methyl-1-pyridin-2-ylpropan-2-amine | Isopropyl group with additional methyl on nitrogen | Smaller aliphatic group, tertiary amine character |

| Unsubstituted 2-aminopyridine | Primary amine at 2-position of pyridine | Lacks bulky substituent, more hydrogen bonding potential |

| N-(pyridin-2-yl)methylamine | Methyl group on amino nitrogen | Significantly smaller alkyl substituent, different electronic effects |

These structural variations can lead to significant differences in physical properties, reactivity patterns, and potential applications.

Chemical Reactivity

The reactivity of N-(cyclohexylmethyl)pyridin-2-amine arises from its multiple functional groups, each with distinctive chemical behavior.

Amine Reactivity

As a secondary amine, the nitrogen bridging the pyridine ring and cyclohexylmethyl group represents a nucleophilic center. This enables reactions typical of secondary amines, including:

-

Further alkylation to form tertiary amines

-

Acylation with acid chlorides or anhydrides to form amides

-

Reactions with aldehydes or ketones to form imines

-

Coordination with Lewis acids or transition metals

The presence of the cyclohexylmethyl substituent introduces steric factors that may modulate the reactivity compared to less hindered secondary amines.

Pyridine Ring Reactivity

The pyridine ring contributes additional reactivity patterns:

-

Electrophilic aromatic substitution, though typically requiring activating conditions due to the electron-deficient nature of pyridine

-

Coordination chemistry through the pyridine nitrogen, which can act as a ligand for metals

-

Nucleophilic attack at specific positions, particularly C-2, C-4, and C-6 of the pyridine ring

-

Potential for N-oxidation to form pyridine N-oxides

The presence of the amino group at the 2-position particularly influences the electronic distribution in the pyridine ring, potentially enhancing nucleophilicity at specific positions.

Analytical Considerations

The identification and characterization of N-(cyclohexylmethyl)pyridin-2-amine can be accomplished through various analytical techniques.

Mass Spectrometry

The mass spectrometric analysis of N-(cyclohexylmethyl)pyridin-2-amine is facilitated by its characteristic fragmentation patterns and the predicted collision cross section (CCS) values previously mentioned. The molecular ion would be expected at m/z 190.15, with the protonated form [M+H]+ appearing at m/z 191.15 . Common fragmentation pathways might include cleavage at the C-N bond connecting the cyclohexylmethyl group to the amino nitrogen.

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy would provide definitive structural confirmation of N-(cyclohexylmethyl)pyridin-2-amine. The 1H NMR spectrum would display characteristic signals for:

-

Aromatic protons of the pyridine ring (typically δ 6.5-8.5 ppm)

-

The N-H proton of the secondary amine (variable chemical shift depending on solvent)

-

The methylene protons adjacent to the nitrogen (approximately δ 3.0-3.5 ppm)

-

The complex multiplet pattern of the cyclohexyl ring protons (approximately δ 1.0-2.0 ppm)

13C NMR would similarly provide characteristic signals for the carbon atoms in different chemical environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume